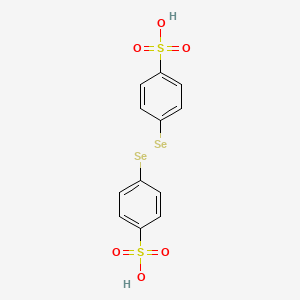
4,4'-Diselanediyldibenzenesulfonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4’-Diselanediyldibenzenesulfonic acid is an organic compound with the molecular formula C₁₂H₁₀O₆S₂Se₂ and a molecular weight of 472.25 g/mol . This compound is characterized by the presence of selenium atoms, which are relatively rare in organic chemistry. The compound is primarily used in research settings and has various applications in chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-Diselanediyldibenzenesulfonic acid typically involves the reaction of diselenide compounds with sulfonic acid derivatives. One common method involves the reaction of 4,4’-diselenobisbenzenesulfonyl chloride with a suitable nucleophile under controlled conditions . The reaction is usually carried out in an inert atmosphere to prevent oxidation of the selenium atoms.
Industrial Production Methods
While specific industrial production methods for 4,4’-Diselanediyldibenzenesulfonic acid are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and solvent choice to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4,4’-Diselanediyldibenzenesulfonic acid can undergo various types of chemical reactions, including:
Oxidation: The selenium atoms in the compound can be oxidized to form selenoxide or selenone derivatives.
Reduction: The compound can be reduced to form selenide derivatives.
Substitution: The sulfonic acid groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and peracids.
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.
Major Products
The major products formed from these reactions include selenoxide, selenone, and various substituted derivatives of the original compound .
Scientific Research Applications
4,4’-Diselanediyldibenzenesulfonic acid has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of selenium-containing compounds.
Biology: The compound’s selenium content makes it useful in studies related to selenium’s biological roles and its potential therapeutic applications.
Medicine: Research is ongoing into the compound’s potential as an antioxidant and its role in redox biology.
Industry: It is used in the development of advanced materials, including polymers and catalysts.
Mechanism of Action
The mechanism of action of 4,4’-Diselanediyldibenzenesulfonic acid is primarily related to its selenium content. Selenium atoms can participate in redox reactions, acting as both oxidizing and reducing agents. This dual functionality allows the compound to interact with various molecular targets, including enzymes and proteins involved in redox regulation .
Comparison with Similar Compounds
Similar Compounds
- 4,4’-Diselenobisbenzenesulfonic acid
- 4,4’-Diselenodibenzoic acid
- 4,4’-Diselenodiphenyl ether
Uniqueness
4,4’-Diselanediyldibenzenesulfonic acid is unique due to its specific combination of selenium and sulfonic acid groups. This combination imparts distinct chemical properties, such as enhanced reactivity in redox reactions and the ability to form stable complexes with various metals .
Properties
Molecular Formula |
C12H10O6S2Se2 |
|---|---|
Molecular Weight |
472.3 g/mol |
IUPAC Name |
4-[(4-sulfophenyl)diselanyl]benzenesulfonic acid |
InChI |
InChI=1S/C12H10O6S2Se2/c13-19(14,15)9-1-5-11(6-2-9)21-22-12-7-3-10(4-8-12)20(16,17)18/h1-8H,(H,13,14,15)(H,16,17,18) |
InChI Key |
JMJNCJLWRXLIBZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1S(=O)(=O)O)[Se][Se]C2=CC=C(C=C2)S(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


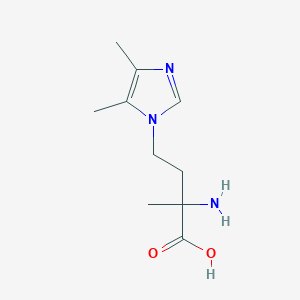
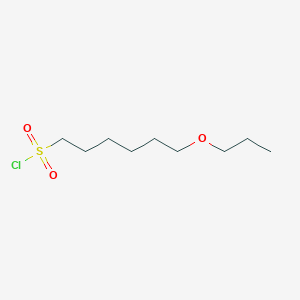

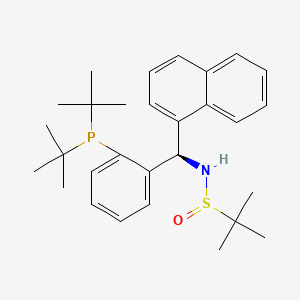

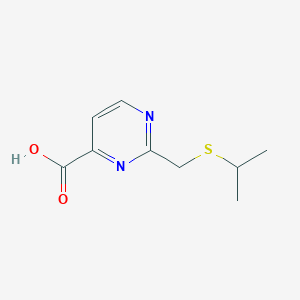
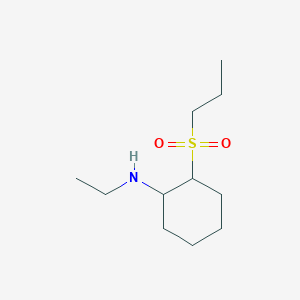
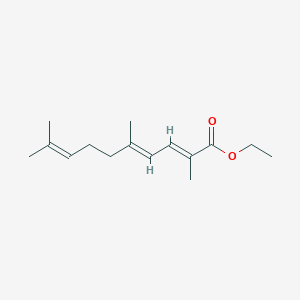
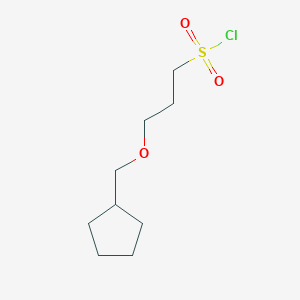

![4-(Aminomethyl)bicyclo[2.2.2]octane-1-carbonitrile](/img/structure/B13642215.png)
![N-methylthieno[3,2-b]pyridin-7-amine](/img/structure/B13642220.png)

![1-(4-Chlorophenyl)-3-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]urea](/img/structure/B13642240.png)
